molecular formula C14H7ClN4 B14442914 2-Chloroquinoxalino[2,3-c]cinnoline CAS No. 75608-90-1

2-Chloroquinoxalino[2,3-c]cinnoline

Cat. No.: B14442914
CAS No.: 75608-90-1
M. Wt: 266.68 g/mol
InChI Key: ARXGYNNGULSZLQ-UHFFFAOYSA-N
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Description

2-Chloroquinoxalino[2,3-c]cinnoline is a polycyclic heteroaromatic compound of significant interest in advanced chemical research. This compound belongs to a class of fused structures incorporating both quinoxaline and cinnoline rings, which are known to be pharmaceutically and biologically important scaffolds with reported activities including anticancer and antimicrobial properties . The specific 2-chloro derivative provides a reactive site for further functionalization, making it a valuable synthetic intermediate for developing more complex molecules . The broader family of quinoxalino[2,3-c]cinnolines and their N-oxide derivatives has been a subject of study due to their structural similarity to bioactive molecules . Some related heterocyclic di-N-oxides are known to undergo bioreductive processes, which can be relevant for investigating targeted therapeutic agents . Researchers utilize this compound and its analogs in various exploratory syntheses, including alkoxylation reactions to form novel acetals and orthoesters, which expands the toolbox for creating diverse chemical libraries . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75608-90-1

Molecular Formula

C14H7ClN4

Molecular Weight

266.68 g/mol

IUPAC Name

2-chlorocinnolino[4,3-b]quinoxaline

InChI

InChI=1S/C14H7ClN4/c15-8-5-6-10-9(7-8)13-14(19-18-10)17-12-4-2-1-3-11(12)16-13/h1-7H

InChI Key

ARXGYNNGULSZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N=NC3=N2

Origin of Product

United States

Synthetic Methodologies for Quinoxalino 2,3 C Cinnoline and Its Halogenated Derivatives

General Synthetic Strategies for the Cinnoline (B1195905) Nucleus

The synthesis of the cinnoline ring, a diazine-containing aromatic heterocycle, is a well-established area of organic chemistry. researchgate.net Numerous protocols have been developed since its first synthesis by Richter in 1883, utilizing a variety of precursors and reaction pathways. researchgate.neteurekaselect.com These methods provide access to a wide array of substituted cinnolines, which are valuable intermediates in medicinal and materials chemistry. researchgate.net

Approaches Utilizing Arenediazonium Salts

One of the most classical and fundamental methods for cinnoline synthesis involves the intramolecular cyclization of arenediazonium salts. researchgate.netosi.lv The Richter cinnoline synthesis is a prime example of this approach. It begins with the diazotization of an ortho-substituted aminophenyl compound containing an unsaturated side chain, such as an alkyne. wikipedia.org For instance, the cyclization of the diazonium salt of o-aminophenylpropiolic acid in water yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be further modified to produce the parent cinnoline heterocycle. wikipedia.org This general strategy, based on the cyclization of arenediazonium salt derivatives, has been significantly developed over the years. researchgate.netosi.lv A three-component cascade annulation of arenediazonium salts, nitriles, and alkynes has also been developed as an efficient, additive-free method for synthesizing related quinoline (B57606) structures. organic-chemistry.org

Methods Employing Arylhydrazones and Arylhydrazines as Precursors

Arylhydrazones and arylhydrazines are highly versatile precursors for constructing the cinnoline nucleus, allowing for the introduction of various substituents at different positions of the ring system. researchgate.net These methods are considered among the most universal approaches to cinnoline derivatives. researchgate.net One common pathway involves the intramolecular Friedel-Crafts alkylation of arylhydrazones derived from α-halocarbonyl compounds. tsijournals.com For example, the phenylhydrazone of phenacyl bromide can be cyclized in carbon disulfide, leading to the formation of a 1,4-dihydrocinnoline (B8695256) derivative. tsijournals.com The reaction conditions can be kept mild to prevent competing rearrangement reactions like the Fischer indole (B1671886) synthesis. tsijournals.com The specific structure of the hydrazone fragment is a critical factor determining the success of the cyclization. researchgate.net

Reductive Cyclization Pathways for Polycondensed Cinnoline Derivatives

Reductive cyclization offers a powerful pathway for synthesizing cinnolines, particularly polycondensed systems. researchgate.netosi.lv This approach typically involves an intramolecular cyclization reaction that is initiated or driven by a reduction step. A common strategy employs ortho-nitro-substituted precursors. For example, the reductive cyclization of 2'-nitrochalcones, catalyzed by palladium complexes, is a viable strategy for producing 2-aryl-4-quinolones, a related heterocyclic system. mdpi.com In this type of reaction, the nitro group is reduced, often to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes cyclization. Formic acid in the presence of acetic anhydride (B1165640) can serve as an effective carbon monoxide surrogate for these reductive cyclizations, avoiding the need for high-pressure CO gas. mdpi.com Similar principles are applied in the synthesis of benzo[c]cinnolines from 2,2'-diaminodiphenyl compounds, where a tetrazo derivative is formed and subsequently decomposed under controlled conditions to yield the cyclized product. google.com

Transition-Metal-Catalyzed Annulation and Cyclization Approaches

In recent years, transition-metal catalysis has emerged as a highly efficient tool for the synthesis of cinnoline and its derivatives. researchgate.neteurekaselect.com Catalysts based on rhodium, ruthenium, palladium, and copper have been instrumental in developing novel C-H activation, annulation, and cyclization reactions. researchgate.netnih.gov Rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes provides an efficient route to both cinnolines and polycyclic cinnolinium salts. researchgate.net Similarly, Rh(III)-catalyzed C-H annulation of N-aryl indazolones or phthalazinones with vinylene carbonate has been used to access indazolocinnolines and phthalazinocinnolines. researchgate.net Chloroquinoxalines are particularly useful substrates in these transformations due to their reactivity in a diverse range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are used to construct various C-C, C-N, and C-O bonds. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Cinnoline Synthesis

Catalyst System Precursors Product Type Reference
Rh(III) Azo compounds, Alkynes Cinnolines, Cinnolinium salts researchgate.net
Rh(III) N-aryl indazolones, Vinylene carbonate Indazolocinnolines researchgate.net
Palladium 1-arylindazolones, Allenoates Cinnoline-fused indazolones researchgate.net
Ruthenium N-phenylindazoles, Sulfoxonium ylides Indazolo[1,2-a]cinnolinones researchgate.net

Synthesis of the Quinoxalino[2,3-c]cinnoline (B3060741) Core

The fusion of a quinoxaline (B1680401) ring to a cinnoline system creates the complex polycyclic scaffold of quinoxalino[2,3-c]cinnoline. The synthesis of this core structure is most directly achieved through the cyclization of a specifically substituted quinoxaline precursor.

Cyclization of 2-Amino-3(2-nitrophenyl)quinoxalines

A key and effective method for forming the quinoxalino[2,3-c]cinnoline system is the intramolecular cyclization of 2-amino-3-(2-nitrophenyl)quinoxalines. researchgate.netacs.org This reaction proceeds readily when the precursor is heated in the presence of a base, such as methanolic potassium hydroxide (B78521). researchgate.net The process involves an intramolecular condensation where the amino group of the quinoxaline attacks the nitro group on the adjacent phenyl ring, leading to the formation of the final fused ring system. researchgate.net

Cyclization of o-Acetamido-N-(o-nitrobenzylidene)anilines

A significant method for the synthesis of quinoxalino[2,3-c]cinnolines involves the cyclization of o-acetamido-N-(o-nitrobenzylidene)anilines. rsc.org This reaction, when treated with potassium cyanide in methanol, particularly under a nitrogen atmosphere, leads to the formation of the desired quinoxalino[2,3-c]cinnoline ring system. rsc.org The substitution pattern of the resulting product is unambiguously determined by the starting aniline (B41778) derivative. rsc.org

However, the cyclization process is not always complete. In some instances, by-products such as 2-amino-3-(o-nitrophenyl)quinoxalines and quinoxalino[2,3-c]cinnoline 5-oxides are also formed. rsc.org The formation of these by-products is believed to stem from the oxidation of intermediate species during the cyclization process. rsc.org

Formation of Quinoxalino[2,3-c]cinnoline from Hydrazine (B178648) Hydrate (B1144303) Intermediates

Hydrazine hydrate serves as a crucial reagent in alternative synthetic pathways to quinoxaline-based structures. For instance, 2,3-dichloroquinoxaline (B139996) derivatives can react with hydrazine hydrate in ethanol (B145695) to form hydrazinyl derivatives. nih.govmdpi.com These intermediates are key for further cyclization and construction of fused heterocyclic systems. For example, treatment of a dihydrazinylquinoxaline derivative with nitrous acid can lead to the formation of a ditetrazoloquinoxaline. nih.gov While not directly forming the quinoxalino[2,3-c]cinnoline ring system in one step, these hydrazine-based intermediates are pivotal in building complex heterocyclic structures that can be precursors to the target molecule. nih.govmdpi.com

Synthesis of 2-Chloroquinoxalino[2,3-c]cinnoline and Related Halogenated Analogues

The introduction of halogen atoms onto the quinoxalino[2,3-c]cinnoline scaffold is a critical step in generating a diverse range of derivatives, including the title compound, this compound.

Direct Halogenation of Quinoxalino[2,3-c]cinnoline

Direct halogenation of the parent quinoxalino[2,3-c]cinnoline provides a route to its halogenated analogues. Treating a chloroform (B151607) solution of quinoxalino[2,3-c]cinnoline with hydrogen chloride or phosphorus trichloride (B1173362) results in a highly insoluble, deep blue adduct. rsc.org Subsequent treatment of this adduct with aqueous sodium hydroxide yields 10-chloroquinoxalino[2,3-c]cinnoline in high yield. rsc.org A similar reaction with hydrogen bromide produces the 10-bromo analogue. rsc.org

If the 10-position is already substituted, the reaction with hydrogen halides still forms a blue adduct, but the final product varies. rsc.org Depending on the existing substituent, 9-halogenoquinoxalinocinnolines may be formed, the starting material may be regenerated, or a mixture of products can be obtained. rsc.org The proposed mechanism for these novel halogenations is supported by MNDO calculations. rsc.org

Nucleophilic Substitution of Halogens in Halogenoquinoxalino[2,3-c]cinnolines

The halogen atoms in halogenoquinoxalino[2,3-c]cinnolines are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Reactivity Profiles of Different Halogen Isomers (e.g., 10-Chloro, 9,10-Dichloro, Fluoro Analogues)

The position of the halogen atom on the quinoxalino[2,3-c]cinnoline ring system influences its reactivity. It has been proposed that the halogenation at the C-10 position using hydrogen chloride or bromide in chloroform proceeds through an initial protonation of the substrate at the N-12 position. To investigate this, the introduction of substituents at the C-1 position was studied. When a chloro, bromo, or methyl group is present at C-1, chlorination still preferentially occurs at the C-10 position. However, the reaction rate and yield decrease along this series of substituents, which supports the proposed mechanism involving steric hindrance to protonation at N-12.

Methoxydechlorination Reactions

The chlorine atoms on the chloroquinoxalino[2,3-c]cinnoline ring can be replaced by methoxy (B1213986) groups in methoxydechlorination reactions. This nucleophilic substitution reaction provides a method for synthesizing methoxy-substituted quinoxalino[2,3-c]cinnoline derivatives. The specific conditions and reactivity for these reactions on the 2-chloro isomer would be a subject for further detailed investigation, building upon the general principles of nucleophilic aromatic substitution on this heterocyclic system.

Starting Material Reagents Product Reference
o-Acetamido-N-(o-nitrobenzylidene)anilinesKCN, MethanolQuinoxalino[2,3-c]cinnolines rsc.org
Quinoxalino[2,3-c]cinnolineHCl or PCl₃, then NaOH(aq)10-Chloroquinoxalino[2,3-c]cinnoline rsc.org
Quinoxalino[2,3-c]cinnolineHBr, then NaOH(aq)10-Bromoquinoxalino[2,3-c]cinnoline rsc.org
1-Substituted quinoxalino[2,3-c]cinnolineHCl1-Substituted-10-chloroquinoxalino[2,3-c]cinnoline

Formation of Halogenated Benzo[c]cinnolinium Salts

The preparation of benzo[c]cinnolinium salts, including their halogenated derivatives, can be efficiently achieved through the intramolecular cyclization of 2-azobiaryls. nih.govacs.org This transformation is a critical step in building the core structure required for more complex derivatives. The versatility of this method allows for the incorporation of various functional groups, including halogens, on the aromatic rings of the 2-azobiaryl precursor. This tolerance is crucial for the synthesis of specifically substituted target molecules. The mechanism is proposed to proceed through a single-electron transfer initiated by an oxidant, leading to intramolecular cyclization via nucleophilic addition. nih.govacs.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers several powerful techniques that have been applied to the synthesis of heterocyclic compounds, including the precursors to quinoxalino[2,3-c]cinnolines. These methods often provide significant advantages in terms of reaction time, yield, and environmental impact over traditional approaches.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted synthesis has emerged as a highly efficient and versatile tool in organic chemistry, particularly for the construction of heterocyclic systems like quinoxalines. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to mere minutes, and significant increases in product yields. nih.govresearchgate.net For instance, the synthesis of 6-substituted quinoxalines has been successfully performed without the need for solvents or catalysts, highlighting the green chemistry benefits of this approach. nih.gov The methodology has proven effective for a range of reactions, including nucleophilic aromatic substitutions on chloro-substituted quinoxalines and condensation reactions, demonstrating its broad applicability. nih.govdoaj.org The use of microwave assistance can overcome the challenges associated with forming carbon-heteroatom bonds at key positions on the quinoxaline scaffold. doaj.org

Electrochemical Oxidation Methods for Benzo[c]cinnolinium Salts

Electrochemical synthesis provides a green and efficient pathway for the oxidative cyclization of 2-azobiaryls to form benzo[c]cinnolinium salts. nih.govacs.org This method avoids the need for chemical oxidants by using electrons as the "reagent." The process typically involves an undivided cell with durable electrodes, such as nickel plates, and can be conducted under transition-metal-free and external-oxidant-free conditions. nih.govnih.gov The electrochemical approach is characterized by its atom economy and is considered an environmentally benign protocol. nih.gov It has been successfully used to construct a variety of diversely functionalized benzo[c]cinnolinium salts with high efficiency. nih.govdigitellinc.comnih.gov The mechanism involves the anodic oxidation of the substrate to generate a radical cation, which then undergoes intramolecular cyclization. nih.gov

Copper(II)-Promoted Oxidation Strategies

As an alternative to electrochemical methods, copper(II)-promoted oxidation offers a convenient and effective strategy for the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls. nih.govacs.org This method leverages the oxidative power of copper(II) salts to facilitate the key intramolecular cyclization step. nih.gov The reaction is believed to proceed through a single-electron transfer mechanism, similar to the electrochemical route, driven by the copper(II) oxidant. acs.org This strategy has been shown to be highly effective, leading to the construction of a wide array of functionalized benzo[c]cinnolinium salts with high yields and excellent tolerance for various functional groups. nih.govdigitellinc.comnih.gov

Synthetic Scope and Functional Group Tolerance

The success of a synthetic method is often defined by its scope—the range of substrates it can accommodate—and its tolerance for various functional groups. The electrochemical and copper(II)-promoted oxidation methods for synthesizing benzo[c]cinnolinium salts from 2-azobiaryls exhibit a broad synthetic scope and excellent functional group compatibility. nih.govdigitellinc.comnih.gov

These strategies allow for the presence of both electron-donating and electron-withdrawing groups on the 2-azobiaryl precursors. This includes substituents such as methyl, methoxy, fluoro, chloro, bromo, and trifluoromethyl groups. The ability to tolerate these diverse functionalities is critical for creating a library of substituted benzo[c]cinnolinium salts, which can then be used to synthesize a variety of quinoxalino[2,3-c]cinnoline derivatives. The high efficiency and functional group tolerance make these methods powerful tools for accessing complex heterocyclic structures. nih.govacs.org

Table 1: Functional Group Tolerance in the Synthesis of Benzo[c]cinnolinium Salts

Starting Material (2-Azobiaryl) Substituent Oxidation Method Yield Reference
4-Methyl Copper(II) 94% nih.gov
4-Methoxy Copper(II) 92% nih.gov
4-Fluoro Copper(II) 90% nih.gov
4-Chloro Copper(II) 88% nih.gov
4-Bromo Copper(II) 85% nih.gov
4-Trifluoromethyl Copper(II) 82% nih.gov
4-Methyl Electrochemical 91% nih.gov
4-Methoxy Electrochemical 89% nih.gov
4-Fluoro Electrochemical 87% nih.gov
4-Chloro Electrochemical 85% nih.gov
4-Bromo Electrochemical 82% nih.gov

Reaction Mechanisms and Mechanistic Investigations

Proposed Mechanisms for Cinnoline (B1195905) Ring Formation

The construction of the cinnoline ring, a key component of the 2-Chloroquinoxalino[2,3-c]cinnoline structure, can be achieved through several proposed mechanistic pathways. These routes often involve a series of intramolecular events, starting from acyclic precursors.

Single-Electron Transfer (SET) Mechanisms

In some nucleophilic reactions, a Single-Electron Transfer (SET) mechanism may be operative. youtube.comyoutube.com This process involves the transfer of a single electron from a nucleophile to a substrate, which generates a radical anion intermediate. youtube.comyoutube.com This radical anion can then undergo further reactions, such as fragmentation or cyclization, to form the final product. rsc.org While not the most common pathway for cinnoline synthesis, SET mechanisms are a proposed alternative in certain nucleophilic substitution reactions and can lead to the formation of radical intermediates. youtube.comrsc.org The reaction is initiated by the transfer of an electron from the nucleophile to the substrate, forming a radical anion which subsequently reacts to yield the product. youtube.com

Intramolecular Cyclization via Nucleophilic Addition

A more common and well-documented pathway for forming the cinnoline ring system involves an intramolecular cyclization driven by nucleophilic addition. researchgate.net In this mechanism, a precursor molecule containing both a nucleophilic center and an electrophilic center is designed to react with itself. For instance, a hydrazone intermediate can undergo an intramolecular cyclization process. nih.gov This involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon, such as a carbonyl or an analogous group, to form the new heterocyclic ring. nih.govrsc.org This step is often the key ring-forming event in a multi-step synthesis. researchgate.net

Azo Isomerization to Hydrazone Intermediates

The formation of the crucial hydrazone intermediate is often preceded by an isomerization step. nih.gov Syntheses may begin with an ortho-azo substituted precursor. nih.gov This azo intermediate can then rearrange via tautomerization to form the corresponding hydrazone. nih.gov This isomerization is a critical step because the hydrazone intermediate is appropriately configured to undergo the subsequent intramolecular cyclization to build the cinnoline ring. nih.gov Mechanistic studies have shown that the transformation sequence involves condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.gov

Reduction-Oxidation-Cyclization Sequences

Elegant and efficient syntheses of cinnoline derivatives have been developed using intramolecular redox cyclization reactions. nih.gov These methods can be transition-metal-free. nih.gov A notable example starts with a 2-nitrobenzyl alcohol derivative. In the presence of a base, the alcohol undergoes an intramolecular redox reaction where the alcohol is oxidized to an aldehyde (specifically, a 2-nitrosobenzaldehyde intermediate), which then condenses with an amine. nih.gov This is followed by the previously described steps of azo isomerization to a hydrazone, intramolecular cyclization, and a final dehydration (aromatization) step to furnish the stable cinnoline ring system. nih.gov

Table 1: Summary of Proposed Mechanisms for Cinnoline Ring Formation

Mechanism Description Key Intermediates
Single-Electron Transfer (SET) An electron is transferred from a nucleophile to the substrate, initiating a radical cascade. youtube.comyoutube.com Radical anion youtube.comyoutube.com
Intramolecular Cyclization A nucleophilic group within the molecule attacks an electrophilic site to form the ring. researchgate.net Hydrazone nih.gov
Azo-Hydrazone Isomerization Tautomerization of an azo compound to its hydrazone isomer to enable cyclization. nih.gov Azo compound, Hydrazone nih.gov
Redox-Cyclization An intramolecular oxidation-reduction event generates the necessary functional groups for cyclization in situ. nih.gov 2-nitrosobenzaldehyde nih.gov

Mechanistic Aspects of Halogen Substitution Reactions

Once the quinoxalino[2,3-c]cinnoline (B3060741) ring system is formed, the chlorine atom at the 2-position becomes a handle for further functionalization. This is typically achieved through nucleophilic aromatic substitution (SNAr).

Factors Influencing Reactivity in Nucleophilic Aromatic Substitution on Quinoxalino[2,3-c]cinnolines

The reactivity of this compound in SNAr reactions is dictated by several interrelated factors. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Ring Activation: Nucleophilic aromatic substitution is highly favored on electron-deficient aromatic rings. pressbooks.pub The quinoxalino[2,3-c]cinnoline system is inherently electron-poor due to the presence of multiple electronegative nitrogen atoms. These act as powerful electron-withdrawing groups, which activate the ring towards attack by nucleophiles by stabilizing the negatively charged Meisenheimer intermediate. pressbooks.pub Studies on the related 2-chloroquinoxaline (B48734) show it preferentially undergoes SNAr of the chlorine atom. rsc.org

Leaving Group Ability (The "Element Effect"): In contrast to SN2 reactions on alkyl halides, the typical leaving group reactivity order in SNAr is F > Cl ≈ Br > I. nih.gov This phenomenon, known as the "element effect," arises because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. nih.gov While chlorine is the leaving group in the title compound, this principle governs the relative reactivity compared to other halogenated analogues.

Nucleophile Strength: The rate of SNAr reactions is dependent on the reactivity of the nucleophile. lumenlearning.com Stronger, more reactive nucleophiles, particularly those with a negative charge, will react more rapidly with the electron-deficient ring system. lumenlearning.com

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often effective for SNAr reactions as they can solvate the cation of a nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. lumenlearning.com However, polar protic solvents can also be used and may favor the reaction by stabilizing the carbocation intermediate in an SN1-like pathway. lumenlearning.com

Table 2: Factors Influencing SNAr Reactivity

Factor Influence on Reactivity Rationale
Ring System High Reactivity The electron-withdrawing nature of the nitrogen atoms in the quinoxaline (B1680401) and cinnoline rings stabilizes the negative charge of the Meisenheimer intermediate. pressbooks.pub
Leaving Group Moderate Reactivity Chlorine is a good leaving group in SNAr. The "element effect" suggests fluorine would be more reactive due to its higher electronegativity. nih.govnih.gov
Nucleophile Variable Stronger nucleophiles (e.g., negatively charged species) increase the reaction rate. lumenlearning.com
Solvent Variable Polar aprotic solvents generally enhance nucleophilicity, favoring the reaction. lumenlearning.com

Role of Key Intermediates in Reaction Pathways

The synthesis of the quinoxalino[2,3-c]cinnoline core, and by extension its chlorinated analogue, is a multi-step process often involving the cyclization of precursor molecules. Mechanistic investigations into these transformations have revealed the transient existence of highly reactive species that dictate the course of the reaction and the nature of the final products. Understanding these intermediates is paramount for optimizing reaction conditions and yields.

Radical Cationic Intermediates

While direct evidence for radical cationic intermediates in the synthesis of this compound is not extensively documented in dedicated studies, their involvement can be postulated based on analogous reactions in heterocyclic chemistry. In many electrocyclic reactions and certain oxidative aromatic substitutions, the formation of radical cations via single-electron transfer (SET) processes is a key mechanistic step. For instance, the reduction of quinoxaline-1,4-di-N-oxides (QdNOs) has been shown to generate free radicals, as demonstrated by electron paramagnetic resonance (EPR) measurements. nih.gov This suggests that similar radical species could play a role in the cyclization or subsequent functionalization steps leading to the quinoxalino[2,3-c]cinnoline skeleton.

Nitrosobenzaldehyde Intermediates

The formation of the quinoxalino[2,3-c]cinnoline ring system can be achieved through the cyclization of 2-amino-3-(2-nitrophenyl)quinoxaline. acs.org The synthesis of this precursor often employs the Beirut reaction, a powerful method for constructing nitrogen-containing heterocycles. acs.org A key feature of the related Davis-Beirut reaction is the in-situ generation of highly reactive nitroso intermediates from nitroaromatic compounds under redox-neutral conditions. nih.govnih.govresearchgate.net

Specifically, o-nitrobenzylamines can be converted to a highly reactive nitroso imine intermediate, which can exist in equilibrium with a nitrosobenzaldehyde species. nih.govnih.govresearchgate.net This nitrosobenzaldehyde intermediate is a potent electrophile and can undergo intramolecular nucleophilic attack to forge the crucial N-N bond, leading to the heterocyclic core. nih.govnih.govresearchgate.net In the context of this compound synthesis, a substituted o-nitrobenzylamine or a related precursor would likely proceed through a chlorinated nitrosobenzaldehyde intermediate, which then undergoes cyclization. The diverse chemistry of these nitroso intermediates allows for the synthesis of a wide array of heterocyclic structures. nih.govnih.govresearchgate.net

Quinoxalino[2,3-c]cinnoline N-Oxide By-product Formation

The formation of N-oxides is a common occurrence in reactions involving nitroaromatic compounds and is a well-documented aspect of quinoxaline chemistry. acs.orgnih.gov In the synthesis of quinoxalino[2,3-c]cinnolines, the corresponding 5-N-oxide derivatives have been identified as potential by-products or even key intermediates. acs.org

Spectroscopic Characterization of Quinoxalino 2,3 C Cinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. For quinoxalino[2,3-c]cinnoline (B3060741) derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In a hypothetical 2-Chloroquinoxalino[2,3-c]cinnoline, the aromatic protons would resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the nitrogen atoms. The exact chemical shifts and coupling patterns would be influenced by the position of the chloro substituent and the electronic effects within the fused ring system.

For instance, in related quinoxaline (B1680401) derivatives, the protons on the benzene (B151609) ring typically appear as multiplets, with their chemical shifts influenced by the nature and position of substituents. The protons of the pyrazine (B50134) ring are also distinct. In the absence of direct data for this compound, we can infer expected chemical shift ranges from analogous heterocyclic systems.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Heterocyclic Systems (Note: Data is illustrative and based on analogous compounds, not this compound)

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H (Quinoxaline ring) 7.5 - 8.5 m
Aromatic C-H (Cinnoline ring) 7.8 - 8.8 m
Proton ortho to Chloro group Shifted downfield dd or d

The coupling constants (J values) between adjacent protons would provide valuable information about their connectivity. For example, ortho-coupled protons typically show a larger coupling constant (7-9 Hz) compared to meta-coupled (2-3 Hz) or para-coupled (0-1 Hz) protons.

¹³C NMR spectroscopy is crucial for determining the carbon skeleton of a molecule. In this compound, the spectrum would show distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects within the aromatic system.

The carbon atom bearing the chlorine substituent (C-2) would experience a significant downfield shift due to the electronegativity of chlorine. The quaternary carbons at the ring junctions would also have characteristic chemical shifts. By comparing the observed chemical shifts with those predicted by computational methods or with data from similar known compounds, a complete assignment of the carbon framework can be achieved.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Related Heterocyclic Systems (Note: Data is illustrative and based on analogous compounds, not this compound)

Carbon Environment Typical Chemical Shift (δ, ppm)
Aromatic C-H 120 - 140
Aromatic C-Cl 130 - 150
Quaternary Carbons (ring junction) 140 - 160

For fluorinated derivatives of quinoxalino[2,3-c]cinnoline, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for its location in the molecule.

In a hypothetical fluorinated analogue, the ¹⁹F NMR spectrum would show signals whose chemical shifts would be indicative of the fluorine's position on the aromatic ring. For example, a fluorine atom on the quinoxaline moiety would have a different chemical shift compared to one on the cinnoline (B1195905) part. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J_HF and J_CF) provides valuable structural information, helping to confirm the assignment of signals in the ¹H and ¹³C NMR spectra. The large range of ¹⁹F chemical shifts allows for the clear resolution of signals even in complex molecules. researchgate.net

Table 3: General Principles of ¹⁹F NMR for Fluorinated Aromatic Compounds

Feature Significance
Chemical Shift (δ_F) Highly sensitive to the electronic environment and position of the fluorine atom.
¹H-¹⁹F Coupling (J_HF) Provides information on the proximity of fluorine to hydrogen atoms (typically over 2-4 bonds).

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a crystalline sample of a quinoxalino[2,3-c]cinnoline derivative, single-crystal XRD analysis would determine its crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the exact coordinates of each atom in the unit cell. This would unambiguously confirm the connectivity of the fused heterocyclic system and the position of substituents like the chlorine atom.

The analysis would also reveal details about the planarity of the aromatic rings and any deviations from planarity. Intermolecular interactions, such as π-π stacking between the flat aromatic systems and potential halogen bonding involving the chlorine atom, would be visualized, providing insights into the crystal packing.

Table 4: Illustrative Crystallographic Data for a Hypothetical Heterocyclic Compound (Note: This data is a representative example and not specific to this compound)

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 98.76
Volume (ų) 1334.5

A noteworthy structural feature observed in related polycyclic aromatic systems like benzo[c]cinnoline (B3424390) is the potential for helical distortion. This distortion arises from steric hindrance between protons or substituents on the terminal benzene rings. In benzo[c]cinnoline itself, the repulsion between the hydrogen atoms at the C-1 and C-10 positions forces the molecule to adopt a non-planar, helical conformation.

This helical chirality is a significant stereochemical feature. In the case of substituted benzo[c]cinnoline derivatives, the degree of this helical twist can be influenced by the size and electronic nature of the substituents. For instance, bulky substituents can increase the dihedral angle of the helix. X-ray crystallography is the definitive method to observe and quantify this helical distortion, providing precise measurements of the torsion angles that define the helical shape. The presence of such a helical structure in quinoxalino[2,3-c]cinnoline derivatives would have important implications for their chiroptical properties and potential applications in materials science.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Vibrational Frequency Analysis via FTIR

No experimental data is available for the Fourier-transform infrared (FTIR) spectrum of this compound.

Absorption Spectra and Electronic Transitions

There is no available information on the UV-Visible absorption spectrum or the electronic transitions of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, has not been reported.

Elemental Analysis for Compositional Verification

Experimentally determined elemental analysis data for this compound is not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Despite the utility of these methods, no specific data has been published for 2-Chloroquinoxalino[2,3-c]cinnoline.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

No published studies were found that employed Density Functional Theory (DFT) to determine the optimized molecular geometry or to calculate the vibrational frequencies of this compound. Such studies would typically involve methods like B3LYP with a suitable basis set to predict bond lengths, bond angles, and the infrared and Raman spectra of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies of HOMO and LUMO, as well as the HOMO-LUMO energy gap, are key indicators of chemical reactivity and kinetic stability. nih.gov A search of the literature did not yield any FMO analysis for this compound. Information on the distribution and energies of these orbitals, which would highlight potential sites for electrophilic and nucleophilic attack, remains unavailable. ufla.br

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map reveals regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. There are currently no published MEP maps for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure and conformational landscape of molecules. For this compound, specific computational modeling studies are absent from the literature.

PM3 Calculations for Torsional Strain Analysis

Semi-empirical methods like PM3 are often used for a preliminary analysis of molecular geometries and to assess properties such as torsional strain, which can influence the molecule's conformational preferences. A thorough search did not uncover any studies that have utilized PM3 or other semi-empirical methods to analyze the torsional strain in the this compound structure.

Computational Studies of Reaction Mechanisms

While the synthesis of quinoxalino[2,3-c]cinnoline (B3060741) derivatives has been reported, there is no specific computational research detailing the mechanisms of reactions involving this compound. acs.orgfigshare.com Such studies would be instrumental in understanding the transition states, reaction intermediates, and energy profiles of its formation or subsequent transformations, providing a deeper understanding of its chemical behavior.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

Similarly, a direct correlation between theoretical predictions and experimental spectroscopic data for This compound has not been reported in the available scientific papers. Such studies are crucial for validating theoretical models and providing a deeper understanding of the electronic structure and properties of a molecule. The absence of this information for the target compound prevents a detailed discussion on this topic.

Structural Modifications and Derivatization Chemistry of Quinoxalino 2,3 C Cinnoline

Introduction of Diverse Substituents on the Quinoxaline (B1680401) and Cinnoline (B1195905) Rings

The functionalization of the quinoxalino[2,3-c]cinnoline (B3060741) skeleton is crucial for tuning its chemical and physical properties. Halogenation represents a primary method for introducing a reactive handle onto the core structure.

Specifically, the parent quinoxalino[2,3-c]cinnoline can be halogenated at the C-10 position. Treatment of the unsubstituted quinoxalino[2,3-c]cinnoline in a chloroform (B151607) solution with hydrogen chloride, followed by basification with aqueous sodium hydroxide (B78521), yields 10-chloroquinoxalino[2,3-c]cinnoline. A similar procedure using hydrogen bromide affords the corresponding 10-bromo analogue. This method is also effective for other quinoxalinocinnoline derivatives that lack a substituent at the C-10 position.

Further derivatization has been achieved through the synthesis of sulphonamide derivatives. Substituted 4-amino cinnoline 3-carboxamides can be condensed with p-aminobenzene sulphonyl chloride to produce various cinnoline sulphonamides. pnrjournal.com These reactions, which proceed through intramolecular cyclization of a hydrazone intermediate followed by diazotization, have yielded derivatives with halogen substitutions. pnrjournal.comnih.gov

Table 1: Halogenation of Quinoxalino[2,3-c]cinnoline

Starting MaterialReagentsProductPosition of Substitution
Quinoxalino[2,3-c]cinnoline1. Hydrogen Chloride (in CHCl₃) 2. Aqueous Sodium Hydroxide10-Chloroquinoxalino[2,3-c]cinnolineC-10
Quinoxalino[2,3-c]cinnoline1. Hydrogen Bromide 2. Aqueous Sodium Hydroxide10-Bromoquinoxalino[2,3-c]cinnolineC-10

Synthesis of Functionalized Benzo[c]cinnolinium Salts

Benzo[c]cinnoline (B3424390) and its corresponding salts are foundational structures within this class of heterocycles. While methods for preparing benzo[c]cinnolinium salts are somewhat limited, efficient strategies have been developed starting from precursors other than quinoxalino[2,3-c]cinnoline itself. One prominent method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. This approach allows for the construction of a variety of functionalized benzo[c]cinnolinium salts with high efficiency and good tolerance for different functional groups.

Another synthetic route begins with easily accessible 2,2'-diamino-1,1'-biaryls, which can be converted to functionalized benzo[c]cinnoline derivatives using a nitrite (B80452) source under mild conditions.

Development of Polyaza Heterocycles Incorporating the Quinoxalino[2,3-c]cinnoline Scaffold

The quinoxalino[2,3-c]cinnoline system is a significant member of the broad class of polyaza heterocycles, which are compounds containing multiple nitrogen atoms within their ring structures. The synthesis of the core scaffold itself is a key aspect of developing these complex heterocycles. One established method involves the cyclization of 2-amino-3-(2-nitrophenyl) quinoxalines in the presence of heated methanolic potassium hydroxide to form the quinoxalino[2,3-c]cinnoline ring system. researchgate.net The subsequent halogenation reactions, as previously discussed, further illustrate the development and chemical elaboration of this specific polyaza heterocyclic framework.

Formation of Fused Ring Systems and Advanced Architectures

The quinoxalino[2,3-c]cinnoline scaffold serves as a building block for creating even more complex, fused heterocyclic systems. These advanced architectures are of interest for their unique structural and electronic properties.

Pyridazino[3,4-b]quinoxalines are a class of related fused heterocycles. Their synthesis can be achieved through several routes, such as the reaction of o-phenylenediamine (B120857) with a β-ketoacid to form a quinoxalinone, which upon reaction with hydrazine (B178648), yields dihydropyridazino[3,4-b]quinoxalines. bohrium.com Another method involves the reaction of 3,4,6-trichloropyridazine (B1215204) with o-phenylenediamines. bohrium.com While structurally related to the quinoxalino[2,3-c]cinnoline system, the available literature does not explicitly describe pyridazino[3,4-b]quinoxalines as direct by-products in the primary synthesis of quinoxalino[2,3-c]cinnoline.

The fusion of a thiophene (B33073) ring to the core structure leads to thienopyridazine derivatives. The chemistry of these systems is an active area of research. researchgate.netresearchgate.net For instance, thieno[2,3-c]pyridazine (B12981257) can be used as a starting material for synthesizing novel derivatives. researchgate.net More complex systems, such as pyrimido[4',5':4,5]thieno[2,3-c]pyridazine derivatives, have also been prepared. researchgate.net These syntheses often start from a functionalized pyridazinethione, which undergoes cyclocondensation with reagents like ethyl chloroacetate. researchgate.net This demonstrates the principle of building additional heterocyclic rings onto a core pyridazine (B1198779) structure, a strategy applicable to the broader family of cinnoline-containing compounds.

Table 2: Synthesis of Fused Thieno-Heterocycles

Starting MaterialKey ReagentsProduct Class
4-Cyano-5,6-dimethylpyridazin-3(2H)-thioneEthyl chloroacetate, Potassium carbonateThieno[2,3-c]pyridazine derivative
Thieno[2,3-b]pyridine derivativeFormamidePyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivative
Thieno[2,3-c]pyridazineVarious (e.g., aromatic aldehydes)Functionalized Thieno[2,3-c]pyridazine derivatives

The cinnoline ring system, which forms a key part of the quinoxalino[2,3-c]cinnoline structure, has been identified as a valuable component in the rational design of bisintercalators. These are molecules designed with two planar aromatic systems (intercalating moieties) connected by a flexible linker chain. The planar nature of the cinnoline scaffold makes it a suitable candidate to serve as the terminal aromatic moiety in such symmetrical compounds.

Dibenzo[c,h]cinnoline (B14754567) and Analogues

Dibenzo[c,h]cinnoline and its substituted analogues represent a class of compounds closely related to the broader cinnoline and quinoxaline families. While not a direct derivative, the study of these analogues provides significant insight into the chemical possibilities and potential applications of complex aza-heterocycles. The synthesis of benzo[c]cinnolines, the core of these larger structures, has been approached through various methods, highlighting the versatility of synthetic strategies in this area.

Synthesis Method for Benzo[c]cinnoline CoreDescriptionReference
Electrochemical ReductionSynthesis from nitroaryls. acs.org
Transition-Metal CatalysisFormation from aryl halides and aryl hydrazide or nitrobenzene. acs.org
Chemical Oxidation/ReductionCyclization of 2,2'-diamine or 2,2'-dinitro biphenyls. acs.org
Copper(II) or Electrochemical OxidationAn efficient method for creating benzo[c]cinnolinium salts from 2-azobiaryls via intramolecular cyclization. This strategy demonstrates excellent functional group tolerance. acs.org

Research into substituted dibenzo[c,h]cinnolines has revealed parallels in structure-activity relationships when compared to similarly substituted benzo[i]phenanthridines. acs.org For instance, a comparative study showed that dibenzo[c,h]cinnoline analogues can exhibit more potent biological activity, such as topoisomerase I-targeting, than their benzo[i]phenanthridine counterparts. acs.org The introduction of substituents like dimethoxy and methylenedioxy groups has been shown to be particularly effective, with the relative cytotoxicity of 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline being significantly higher than its benzo[i]phenanthridine analogue. acs.org This demonstrates that strategic modifications to the dibenzo[c,h]cinnoline framework are a key aspect of its derivatization chemistry.

Stereochemical Considerations in Derivatives Synthesis (e.g., Diastereomer Formation)

The synthesis of complex, polycyclic heterocyclic derivatives often involves the formation of stereocenters, making stereochemistry a critical consideration. The spatial arrangement of atoms and functional groups can significantly influence the molecule's physical, chemical, and biological properties. Stereoisomers, which have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, can include enantiomers and diastereomers.

In the context of quinoxaline derivative synthesis, stereochemical outcomes are pivotal. For example, the self-assembly of long-chain pyridine-quinoxaline hybrids with metal ions like copper(I) and silver(I) can lead to the formation of specific stereoisomers. nih.gov

Detailed nuclear magnetic resonance (NMR) studies, including NOESY and T1 relaxation time experiments, have been used to elucidate the precise configuration of these complex structures. nih.gov In the case of dicopper(I) complexes with pyridine-quinoxaline ligands, the resulting metallocyclophane structure was found to have a meso configuration, which possesses an inversion symmetry. nih.gov This specific outcome prevents the formation of a chiral complex and results in an extended molecular shape where the alkoxy chains of the individual ligands are situated on opposite sides of the core structure. nih.gov The formation of a meso compound is a distinct stereochemical event that results in a product that is a diastereomer of any potential chiral versions.

The importance of confirming the final three-dimensional structure is underscored by the use of analytical techniques like single-crystal X-ray diffraction, which has been employed to unambiguously determine the connectivity and spatial arrangement in related quinoxalino[2,1-b]quinazolin-12-one derivatives. nih.gov

ComplexStereochemical OutcomeMethod of DeterminationStructural ImplicationReference
Dicopper(I) complexes of pyridine-quinoxaline hybridsInversion (meso) symmetryNOESY and T1 relaxation time NMRLeads to an extended molecular shape with alkoxy chains on opposite sides of the metallocyclophane core. nih.gov
Disilver(I) complexes with nC12H25 and nC18H37 chainsNot specified, but forms complexes with distinct physical propertiesPhase transition measurementExhibits reversible melting processes and multiple endothermic transitions, indicating organized supramolecular structures. nih.gov

These examples highlight that controlling and understanding the stereochemistry during the synthesis of quinoxaline-containing derivatives is essential for predicting and manipulating their ultimate molecular topology and properties.

Applications in Advanced Materials and Chemical Sciences

Coordination Chemistry: Quinoxalino[2,3-c]cinnoline (B3060741) as a Ligand

The nitrogen-rich framework of the quinoxalino[2,3-c]cinnoline system suggests its potential as a chelating ligand for metal ions. The lone pairs of electrons on the nitrogen atoms can, in principle, coordinate with metal centers to form stable complexes. Such complexes could exhibit interesting magnetic, electronic, or catalytic properties. However, a detailed search of the scientific literature did not yield specific studies on the use of 2-Chloroquinoxalino[2,3-c]cinnoline as a ligand in coordination chemistry. Research in this area appears to be an open field for exploration.

Organic Electronics: Use in Organic Field-Effect Transistors (OFETs)

Quinoxaline-based materials are known to be utilized as electron-acceptor units in donor-acceptor type systems, which are promising for various optoelectronic applications, including organic thin-film transistors (OTFTs). researchgate.net For instance, polymers based on pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated semiconductor performance in OTFTs. researchgate.netrsc.org These devices are foundational to the development of flexible electronics. rsc.org The electron-withdrawing nature of the quinoxaline (B1680401) moiety can facilitate electron transport, a key requirement for n-type semiconductor materials in OFETs. While the broader class of quinoxaline derivatives has shown promise, specific research detailing the synthesis and performance of This compound in OFETs is not currently available in the public domain.

Photophysical Applications: Development of Fluorophores

The extended π-conjugated system of quinoxalino[2,3-c]cinnoline provides a robust scaffold for the development of fluorescent molecules. nih.gov The design and synthesis of such fluorophores are crucial for applications in cellular imaging and biomedical research. nih.gov

Influence on Broad Absorption Bands and Large Stokes Shifts

The development of fluorophores with large Stokes shifts is highly desirable as it minimizes self-quenching and improves signal-to-noise ratios in fluorescence imaging. While families of other heterocyclic fluorophores, such as coumarin (B35378) derivatives, have been specifically engineered to exhibit large Stokes shifts and far-red to near-infrared emission, nih.gov detailed photophysical characterization of This compound is not extensively reported. The influence of the chloro-substituent on the absorption and emission spectra, as well as the resulting Stokes shift, remains an area for future investigation.

Triplet Formation Quantum Yield Studies

The study of triplet state formation is crucial for applications in photodynamic therapy and for understanding the photostability of molecules. The triplet quantum yield of the parent cinnoline (B1195905) molecule is known to be highly dependent on the solvent environment and temperature. In non-polar solvents at low temperatures, triplet formation is an El-Sayed forbidden process, but this can change in hydroxylic solutions or at higher temperatures. Specific experimental or computational studies on the triplet formation quantum yield of This compound have not been identified.

Non-linear Optics (NLO) Materials Research

Materials with significant non-linear optical (NLO) properties are in demand for applications in photonics and optical communications. Research has been conducted on other classes of heterocyclic compounds, demonstrating that molecular design can lead to potent NLO materials. However, there is a lack of specific research into the NLO properties of This compound .

Role in Designing Precursors for Novel Four-Ring Heterocycles

Halogenated heterocyclic compounds are valuable intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. It is noted that 2-chloro-3-substituted quinoxalines are significant precursors for the synthesis of 2,3-di-unsymmetrically substituted quinoxalines. researchgate.net This suggests that This compound could serve as a versatile building block for the construction of more complex, polycyclic aza-heterocycles. rsc.org The chlorine atom provides a reactive handle for introducing new substituents and extending the heterocyclic framework. However, specific examples of its use in the synthesis of novel four-ring systems are not well-documented in the current literature. The synthesis of various cinnoline derivatives from different precursors is a broad area of study. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Chloroquinoxalino[2,3-c]cinnoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of chlorinated precursors with heterocyclic amines under controlled conditions. For example, Abdelrazek et al. (2006) optimized yields (65–78%) using microwave-assisted synthesis at 120°C for 2 hours, reducing side-product formation compared to traditional reflux methods . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst choice (e.g., Pd/C for dehalogenation control). A comparative table of methods is provided below:
MethodTemperature (°C)SolventCatalystYield (%)Reference
Microwave-assisted120DMFNone78
Reflux80EthanolH₂SO₄52

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. The chlorine atom at position 2 causes distinct deshielding in ¹H NMR (δ 8.2–8.5 ppm for adjacent protons). NIST data for analogous chlorinated heterocycles (e.g., 4-Chloroquinoline) show consistent IR stretching frequencies for C-Cl bonds at 650–680 cm⁻¹ . HRMS should confirm the molecular ion peak at m/z 257.03 (calculated for C₁₄H₈ClN₃).

Q. What preliminary pharmacological screening models are suitable for assessing bioactivity?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition or cytotoxicity) are prioritized. For molluscicidal activity, Abdelrazek et al. (2006) used Biomphalaria alexandrina snails, reporting LC₅₀ values of 0.8 ppm, indicating high potency . Dose-response curves and positive controls (e.g., niclosamide) must be included to validate assay sensitivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies often arise from differences in cell lines, solvent carriers (e.g., DMSO vs. saline), or assay endpoints. For example, if Study A reports IC₅₀ = 10 µM (HeLa cells) and Study B reports IC₅₀ = 25 µM (HEK293), researchers should:

  • Replicate assays under standardized conditions (see Journal of Clinical Practice guidelines for statistical rigor ).
  • Perform pharmacokinetic profiling to assess cellular uptake differences.
  • Use knockout models to identify target specificity.

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution at the cinnoline ring. Studies on analogous systems (e.g., chlorothienopyridines) show meta-directing effects of chlorine, guiding regioselective functionalization . Molecular docking can further predict binding affinities to biological targets like kinases .

Q. How should researchers design experiments to isolate the effects of the chlorine substituent on pharmacological activity?

  • Methodological Answer : A structure-activity relationship (SAR) study comparing this compound with its dechlorinated analog (quinoxalino[2,3-c]cinnoline) is critical. Use identical assay conditions and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate the chlorine contribution . Include a negative control (e.g., solvent-only) and validate purity via HPLC (>95%) .

Data Contradiction and Validation

Q. What steps ensure reproducibility when synthesizing this compound across labs?

  • Methodological Answer : Adopt the "triple-validation" protocol:

Inter-lab replication : Share precursor batches between institutions.

Analytical cross-check : Use third-party NMR/MS services.

Open data sharing : Publish raw spectral data in supplementary materials, per Open Access guidelines .

Ethical and Reporting Standards

Q. How should researchers address ethical compliance in preclinical studies involving this compound?

  • Methodological Answer : Follow the Journal of Clinical Practice and Research guidelines:

  • Obtain ethical approval for animal studies (include committee name, approval date, and protocol number) .
  • Declare conflicts of interest (e.g., funding from pharmaceutical entities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.